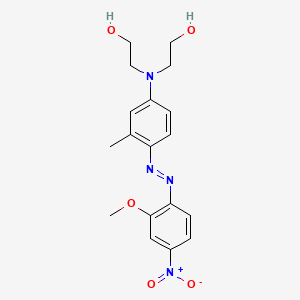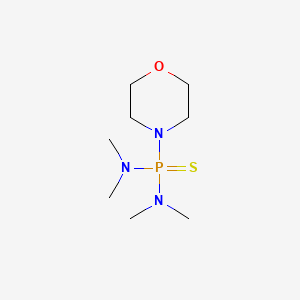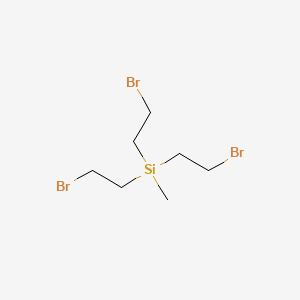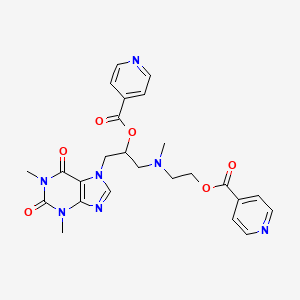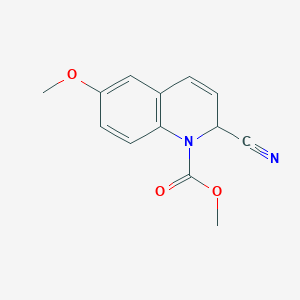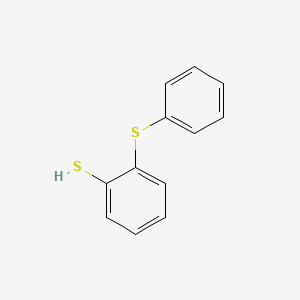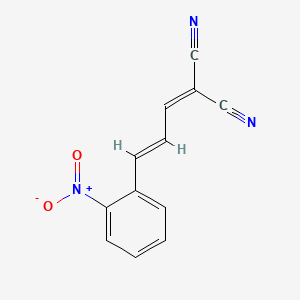![molecular formula C7H8N2O3S B14653512 1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene is an organic compound that features a benzene ring substituted with a hydroxyl group and a sulfamoyliminomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene typically involves the introduction of the sulfamoyliminomethyl group to a benzene ring that already has a hydroxyl group. One common method involves the reaction of 2-hydroxybenzaldehyde with sulfamide under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfamoyliminomethyl group can be reduced to form an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxybenzaldehyde or 2-hydroxybenzoic acid.
Reduction: Formation of 1-hydroxy-2-aminomethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfamoyliminomethyl group can interact with enzymes and proteins. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-hydroxy-2-nitrobenzene: Similar structure but with a nitro group instead of a sulfamoyliminomethyl group.
2-hydroxybenzaldehyde: Lacks the sulfamoyliminomethyl group but has a similar hydroxyl group.
1-hydroxy-2-aminomethylbenzene: Formed by the reduction of the sulfamoyliminomethyl group to an amine.
Uniqueness
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene is unique due to the presence of the sulfamoyliminomethyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with other similar compounds, making it valuable for various applications.
Propiedades
Fórmula molecular |
C7H8N2O3S |
|---|---|
Peso molecular |
200.22 g/mol |
Nombre IUPAC |
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene |
InChI |
InChI=1S/C7H8N2O3S/c8-13(11,12)9-5-6-3-1-2-4-7(6)10/h1-5,10H,(H2,8,11,12)/b9-5+ |
Clave InChI |
PWFOOLJGPSTBGD-WEVVVXLNSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/S(=O)(=O)N)O |
SMILES canónico |
C1=CC=C(C(=C1)C=NS(=O)(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


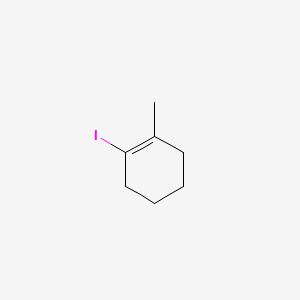
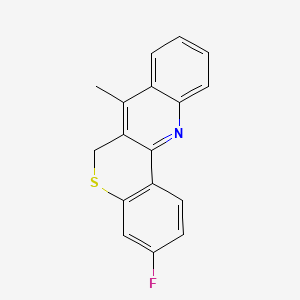
![2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane](/img/structure/B14653450.png)

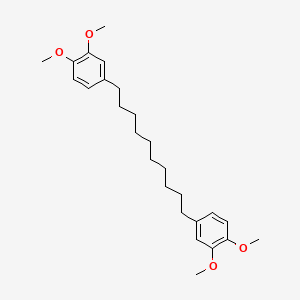
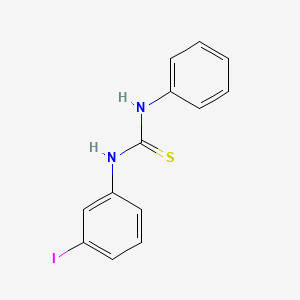
![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)
